1-(tert-butyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-(4-chlorophenoxy)acetate
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Overview
Description
4-(BENZENESULFONYL)-1-TERT-BUTYL-3-METHYL-1H-PYRAZOL-5-YL 2-(4-CHLOROPHENOXY)ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of functional groups, including a benzenesulfonyl group, a tert-butyl group, a methyl group, a pyrazolyl group, and a chlorophenoxyacetate group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-1-TERT-BUTYL-3-METHYL-1H-PYRAZOL-5-YL 2-(4-CHLOROPHENOXY)ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation of the pyrazole core using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Tert-Butyl and Methyl Groups: The tert-butyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Chlorophenoxyacetate Moiety: The chlorophenoxyacetate moiety can be synthesized by reacting 4-chlorophenol with chloroacetic acid under basic conditions.
Final Coupling Reaction: The final step involves coupling the pyrazole derivative with the chlorophenoxyacetate moiety using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-1-TERT-BUTYL-3-METHYL-1H-PYRAZOL-5-YL 2-(4-CHLOROPHENOXY)ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxyacetate moiety, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of ester bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, acetone, and dimethyl sulfoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water, and methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
4-(BENZENESULFONYL)-1-TERT-BUTYL-3-METHYL-1H-PYRAZOL-5-YL 2-(4-CHLOROPHENOXY)ACETATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-1-TERT-BUTYL-3-METHYL-1H-PYRAZOL-5-YL 2-(4-CHLOROPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic Acid: A synthetic pesticide similar to chemicals in a group of plant hormones called auxins.
Benzene Sulfonamide Derivatives: Compounds with similar sulfonyl groups that exhibit various biological activities.
Pyrazole Derivatives: Compounds with a pyrazole core that are widely studied for their pharmacological properties.
Uniqueness
4-(BENZENESULFONYL)-1-TERT-BUTYL-3-METHYL-1H-PYRAZOL-5-YL 2-(4-CHLOROPHENOXY)ACETATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C22H23ClN2O5S |
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Molecular Weight |
462.9 g/mol |
IUPAC Name |
[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C22H23ClN2O5S/c1-15-20(31(27,28)18-8-6-5-7-9-18)21(25(24-15)22(2,3)4)30-19(26)14-29-17-12-10-16(23)11-13-17/h5-13H,14H2,1-4H3 |
InChI Key |
KQABLTHWYCIZIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)COC3=CC=C(C=C3)Cl)C(C)(C)C |
Origin of Product |
United States |
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